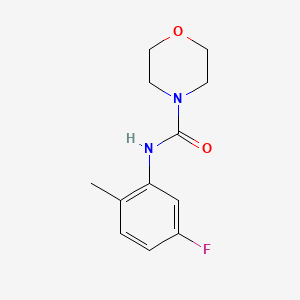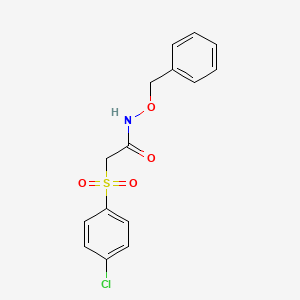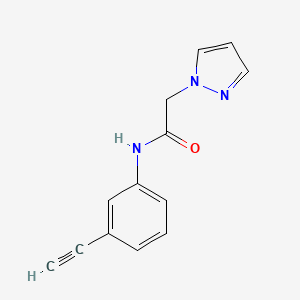
N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMF is a heterocyclic aromatic compound that contains a furan ring and a carboxamide group. It is a white to off-white crystalline solid that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes through the formation of covalent bonds with the active site of the enzyme. N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the immune response and inflammation.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce the expression of various antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1. N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide has also been shown to increase the levels of glutathione, a potent antioxidant, in cells. In addition, N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be easily synthesized. N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide is also highly soluble in organic solvents, which makes it easy to use in various assays. However, N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide has some limitations, including its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several potential future directions for research on N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide. One area of interest is the development of N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide-based drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is the elucidation of the mechanism of action of N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide and the identification of new targets for its inhibition. Finally, there is a need for further studies on the safety and toxicity of N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide, particularly in the context of its potential use as a drug.
Métodos De Síntesis
N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide can be synthesized through a variety of methods, including the reaction of 2,5-dichlorophenyl isocyanate with 3-methylfuran-2-carboxylic acid in the presence of a suitable catalyst. Another method involves the reaction of 2,5-dichlorophenyl isocyanate with 3-methylfuran-2-carboxylic acid methyl ester.
Aplicaciones Científicas De Investigación
N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide has been extensively studied for its potential applications in various fields of science. It has been found to be a potent inhibitor of a variety of enzymes, including proteases, kinases, and phosphodiesterases. N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide has also been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-7-4-5-17-11(7)12(16)15-10-6-8(13)2-3-9(10)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNPGAWLBMVUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)
![3-(4-fluorophenyl)-N-[2-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7539537.png)


![1,3-dimethyl-N-phenylmethoxy-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539563.png)
![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)
![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)




![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)

